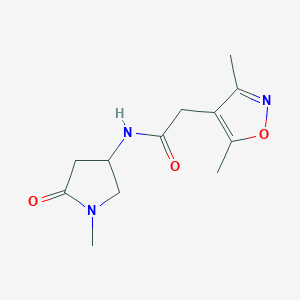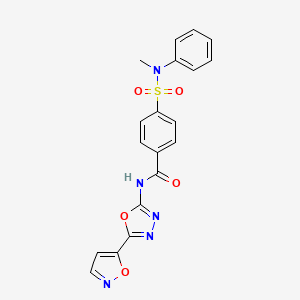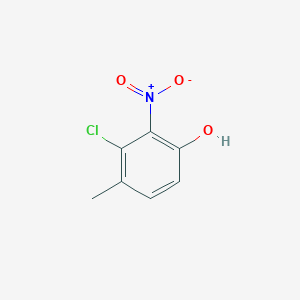
3-Chloro-4-methyl-2-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrophenols like “3-Chloro-4-methyl-2-nitrophenol” are typically used as intermediates in the synthesis of dyes, drugs, and pesticides . They are characterized by a nitro group (-NO2) and a phenol group (a benzene ring with a hydroxyl group, -OH) in their structure .
Synthesis Analysis
The synthesis of nitrophenols generally involves the nitration of phenol, where both para- and ortho-nitrophenols are formed . The nitro group tends to attach to the para position due to the strongly activating nature of the -OH group .Molecular Structure Analysis
The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This results in a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis
Nitrophenols can undergo various reactions, including reduction to aminophenols, coupling reactions to form azo dyes, and reactions with bases to form phenoxide ions .Physical And Chemical Properties Analysis
Nitrophenols are typically yellowish in color and have a relatively low volatility compared to similar molecular weight compounds due to the polar character of the nitro group . They also exhibit strong infrared bands at about 1550 cm-1 and 1375 cm-1 .Scientific Research Applications
Environmental Toxicology
Research on substituted phenols, including 3-methyl-4-chlorophenol, has focused on their anaerobic biodegradability and toxicity. Studies have shown that the level of substitution on the phenolic ring significantly influences the compounds' recalcitrance and toxicity, impacting their fate in anoxic environments (O'Connor & Young, 1989).
Bioremediation
A strain of Ralstonia sp. SJ98 has been found capable of utilizing 3-methyl-4-nitrophenol as the sole source of carbon and energy, indicating its potential in environmental decontamination and bioremediation. This microorganism's ability to degrade and transform 3-methyl-4-nitrophenol into catechol demonstrates its utility in breaking down toxic compounds (Bhushan et al., 2000).
Atmospheric Concentrations Study
Studies on the spatial and geographical variations of atmospheric concentrations of nitrophenols, including 3-methyl-4-nitrophenol, help understand the role of traffic and other sources in their emission. This research aids in assessing air quality and potential impacts on human health (Morville et al., 2006).
Soil Bioremediation
Inoculation of contaminated soil with Burkholderia sp. strain SJ98 has shown accelerated degradation of nitrophenols, including 2-chloro-4-nitrophenol. This demonstrates the potential for bioaugmentation in soil bioremediation, providing insights into the effective removal of toxic compounds (Min et al., 2017).
Water and Industrial Effluents Analysis
Liquid-solid extraction techniques have been developed for determining phenolic compounds, including 3-chloro-4-methyl-2-nitrophenol, in water and industrial effluents. This research is crucial for monitoring environmental pollution and ensuring water quality (Castillo et al., 1997).
Photocatalytic Degradation
Studies on the photocatalytic degradation of phenols, including this compound, have explored the kinetics and pathways involved. This research is significant for developing methods to reduce pollution from these compounds (Priya & Madras, 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-4-methyl-2-nitrophenol are likely to be similar to those of other nitro compounds, which are a significant class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound may also target the respiratory system .
Mode of Action
The mode of action of this compound involves several steps. The compound is likely to undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, meaning that the first step needs to be nitration .
Biochemical Pathways
The degradation of this compound likely involves the 1,2,4-benzenetriol (BT) pathway . The hnp gene cluster, which is significantly upregulated in the presence of the compound, is suspected to be involved in its catabolism . The enzymes HnpAB, a two-component FAD-dependent monooxygenase, and HnpC, a BT 1,2-dioxygenase, play crucial roles in this pathway .
Pharmacokinetics
Nitro compounds generally have lower volatility than ketones of about the same molecular weight, and their water solubility is low . These properties could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.
Result of Action
The degradation of similar compounds via the bt pathway results in the formation of maleylacetate .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the degradation of similar compounds is more rapid under aerobic conditions . Additionally, the presence of other compounds, such as pesticides, can also affect the degradation process .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Chloro-4-methyl-2-nitrophenol are not well-documented. It can be inferred from studies on similar compounds. For instance, 3-Methyl-4-nitrophenol, a structurally similar compound, is known to interact with various enzymes and proteins during its degradation process . The primary enzymes involved in its degradation include PNP 4-monooxygenase (PnpA), a 1,4-benzoquinone reductase (PnpB), and other enzymes such as PnpCD, PnpE, and PnpF . These enzymes catalyze various reactions leading to the breakdown of the compound .
Cellular Effects
For example, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Based on the known mechanisms of similar compounds, it can be hypothesized that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. Similar compounds like 3-Methyl-4-nitrophenol are known to be metabolized by certain bacterial strains, such as Burkholderia sp. strain SJ98 . The enzymes involved in this metabolism include PnpA, PnpB, PnpCD, PnpE, and PnpF .
properties
IUPAC Name |
3-chloro-4-methyl-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-2-3-5(10)7(6(4)8)9(11)12/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBOOMGORINFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine](/img/structure/B2444515.png)
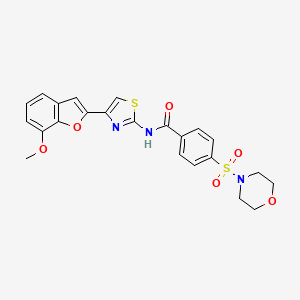
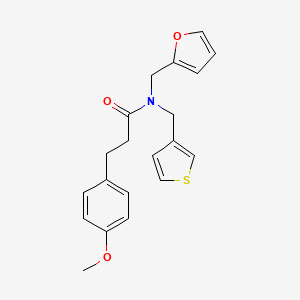
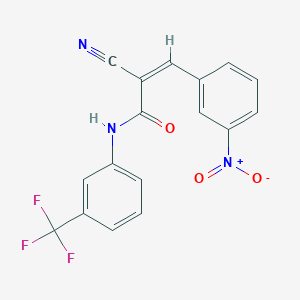
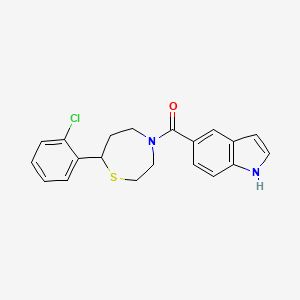
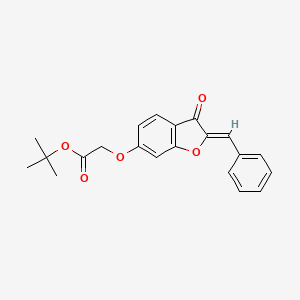


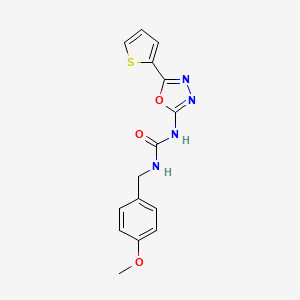
![3-(4-fluorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2444531.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2444533.png)
